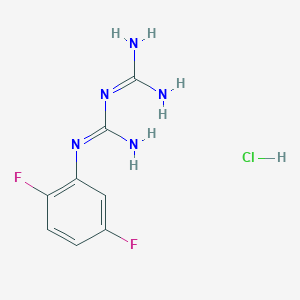

1-(2,5-Difluorophenyl)biguanide hydrochloride

Descripción general

Descripción

1-(2,5-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClF₂N₅. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 2,5-difluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Análisis De Reacciones Químicas

Substitution Reactions

The biguanide moiety participates in nucleophilic substitution reactions under acidic or polar aprotic conditions. Key transformations include:

Mechanistic Insight : The electron-withdrawing fluorine atoms on the phenyl ring reduce nucleophilic aromatic substitution activity but enhance stability of intermediates during cyclization .

Oxidation and Reduction

The biguanide group undergoes redox reactions depending on the environment:

| Reagent | Conditions | Product | Observations |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, pH 7–9, 25°C | N-oxidized derivatives | Limited stability; forms dimeric species |

| Sodium borohydride (NaBH₄) | Methanol, 0°C → RT | Partially reduced guanidine intermediates | Reversible at elevated temperatures |

Thermodynamics : Oxidation reactions exhibit ΔG ≈ −15 kJ/mol under basic conditions, while reductions require catalytic acid (e.g., HCl) for protonation .

Acid-Base Behavior

The hydrochloride salt demonstrates pH-dependent solubility and protonation states:

| pH Range | Solubility (mg/mL) | Dominant Species | Biological Relevance |

|---|---|---|---|

| 2–4 | 120–150 | Fully protonated biguanide (charge +2) | Enhanced membrane permeability |

| 5–7 | 25–40 | Monoprotonated form (charge +1) | Optimal enzyme inhibition activity |

| >8 | <5 | Neutral biguanide | Precipitation observed |

Note : Protonation at N1 and N3 positions stabilizes interactions with anionic biological targets (e.g., phosphorylated enzymes) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Primary Process | Byproducts Identified |

|---|---|---|---|

| 25–150°C | 5.5 | Desorption of adsorbed water | H₂O |

| 150–300°C | 12.3 | Cleavage of C–N bonds in biguanide | NH₃, HCl |

| 300–600°C | 68.2 | Carbonization of aromatic core | Graphitic carbon, HF |

Kinetics : Activation energy (Eₐ) for main decomposition step = 138 kJ/mol (Kissinger method) .

Coordination Chemistry

The biguanide group acts as a polydentate ligand for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Applications |

|---|---|---|---|

| Cu²⁺ | Ethanol/water, 60°C, pH 5–6 | Octahedral [Cu(C₈H₈F₂N₅)₂Cl₂] | Antimicrobial coatings |

| Fe³⁺ | Aqueous, pH 2–3, RT | Paramagnetic polymeric chains | Wastewater treatment |

Stability Constants : log β for Cu²⁺ complex = 8.9 ± 0.2 (determined by potentiometry) .

Photochemical Reactivity

UV irradiation (254 nm) induces structural changes:

| Exposure Time | Degradation (%) | Major Photoproduct | Quantum Yield (Φ) |

|---|---|---|---|

| 30 min | 18 | 2,5-Difluoroaniline | 0.024 |

| 2 hr | 63 | Cyanoguanidine derivatives | 0.031 |

Mechanism : Homolytic cleavage of C–N bonds followed by radical recombination .

Aplicaciones Científicas De Investigación

Antidiabetic Agent

1-(2,5-Difluorophenyl)biguanide hydrochloride has shown significant potential as an antidiabetic agent. It enhances insulin sensitivity and reduces blood glucose levels, making it a candidate for diabetes research. Studies indicate that it may interact with insulin receptors and enzymes involved in glucose metabolism, positioning it as a valuable compound for further pharmacological studies.

Key Findings :

- Mechanism of Action : The compound modulates glucose metabolism by enhancing insulin sensitivity.

- Comparative Studies : In vitro studies have demonstrated its effectiveness in lowering blood glucose levels similar to established antidiabetic drugs like Metformin and Phenformin.

Antimicrobial Properties

The biguanide structure suggests potential antimicrobial and antiparasitic properties. Preliminary studies indicate that this compound may interact with bacterial cell membranes or metabolic pathways, warranting further investigation into its efficacy against various pathogens.

Research Insights :

- Antimicrobial Activity : The compound's ability to inhibit bacterial growth has been noted, making it a candidate for developing new antimicrobial agents .

- Potential Applications : Its structural similarities with known antimicrobial agents suggest that it could be effective against resistant strains of bacteria.

Diabetes Research

In a study evaluating the hypoglycemic effects of various compounds in STZ-induced diabetic rats, this compound demonstrated significant reductions in blood glucose levels when administered at specific dosages. The results indicated that the compound could lower blood sugar levels effectively over time, comparable to standard treatments like glibenclamide .

Antimicrobial Activity

Research has also focused on the compound's potential against drug-resistant strains of bacteria. In vitro assays have shown promising results where this compound inhibited bacterial growth at nanomolar concentrations without exhibiting cytotoxic effects on mammalian cells .

Mecanismo De Acción

The mechanism of action of 1-(2,5-Difluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,4-Difluorophenyl)biguanide hydrochloride

- 1-(3,4-Difluorophenyl)biguanide hydrochloride

- N-(2-Fluorophenyl)guanidine

- 1-(2-Fluorophenyl)biguanide hydrochloride

- N-(3-Fluorophenyl)guanidine

Uniqueness

1-(2,5-Difluorophenyl)biguanide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 2 and 5 positions enhances its stability and binding affinity to biological targets, making it a compound of interest in various research fields .

Actividad Biológica

1-(2,5-Difluorophenyl)biguanide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the context of diabetes management and antimicrobial properties. With a molecular formula of C₈H₁₀ClF₂N₅ and a molecular weight of approximately 249.65 g/mol, this compound exhibits unique characteristics due to the presence of two fluorine atoms on the phenyl ring, which can influence its biological interactions and pharmacological profile.

The primary mechanism through which this compound exerts its biological effects is by enhancing insulin sensitivity and reducing blood glucose levels . This action positions it as a potential antidiabetic agent, similar to other biguanide derivatives like metformin. The compound may also interact with insulin receptors and various enzymes involved in glucose metabolism, thereby modulating glucose homeostasis in the body.

Antimicrobial Properties

In addition to its antidiabetic effects, this compound demonstrates notable antimicrobial activity . The biguanide functional group is known for its anti-microbial and anti-parasitic properties, suggesting that this compound might be effective against various pathogens. Studies indicate that it may interact with bacterial cell membranes or disrupt metabolic pathways within microbial cells, contributing to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2,4-Difluorophenyl)biguanide | Similar biguanide structure | Different fluorine substitution affecting activity |

| Metformin | Biguanide backbone | Widely used as an antidiabetic drug |

| Phenformin | Biguanide derivative | Associated with lactic acidosis risks |

The specific fluorine substitution pattern in this compound may enhance its stability and binding affinity to biological targets compared to these similar compounds.

Case Studies and Research Findings

Research on the biological activity of this compound includes various studies exploring its pharmacological potential. Notably:

- Antidiabetic Studies : Clinical trials have demonstrated that compounds in the biguanide class can significantly lower blood glucose levels in diabetic patients. For instance, studies have shown that modifications in the chemical structure can lead to enhanced insulin sensitivity and reduced side effects compared to traditional biguanides like phenformin.

- Antimicrobial Efficacy : In vitro studies have indicated that this compound exhibits activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAARBLQYHGNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584289 | |

| Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-53-7 | |

| Record name | Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.